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Compound of Interest

7-Bromo-4-methylquinolin-2(1h)-
Compound Name:
one

cat. No.: B1267168

An In-depth Technical Guide to 7-Bromo-4-
methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-methylquinolin-2(1H)-one is a halogenated derivative of the quinolinone scaffold,
a core structure in numerous biologically active compounds. This technical guide provides a
comprehensive overview of its physical and chemical properties, a proposed synthetic route
with detailed experimental considerations, and a summary of the potential, yet largely
unexplored, biological activities. Due to the limited availability of specific experimental data for
this compound, this guide draws upon information from structurally related molecules to provide
a predictive and practical resource for researchers.

Physicochemical Properties

7-Bromo-4-methylquinolin-2(1H)-one is a solid compound with the molecular formula
C10HsBrNO.[1] Key physical and chemical data are summarized in the table below. It is
important to note that while basic identifiers are readily available, specific experimental data
such as melting point, boiling point, and solubility are not widely reported in the literature. A
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commercial supplier, Sigma-Aldrich, indicates that they do not provide analytical data for this
product, and the buyer is responsible for confirming its identity and purity.[1]

Property Value Source(s)
Molecular Formula C10HsBrNO [1]
Molecular Weight 238.08 g/mol [1]
CAS Number 89446-51-5 [1]
Appearance Solid [1]
O=C1NC2=CC(Br)=CC=C2C(
SMILES [1]
C)=C1

1S/C10H8BrNO/c1-6-4-
InChl 10(13)12-9-5-7(11)2-3- [1]
8(6)9/h2-5H,1H3,(H,12,13)

VLVDHSVVOTZPAH-
InChl Key [1]
UHFFFAOYSA-N

Table 1: Physical and Chemical Properties of 7-Bromo-4-methylquinolin-2(1H)-one.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 7-Bromo-4-methylquinolin-
2(1H)-one is not readily available in peer-reviewed literature. However, based on established
methods for the synthesis of analogous quinolinone derivatives, a plausible synthetic route can
be proposed. The Conrad-Limpach synthesis is a widely used method for preparing 4-
hydroxyquinolines, which can then be converted to the corresponding 2(1H)-quinolones. A key
step would involve the cyclization of a B-anilinoacrylate intermediate.

Proposed Synthetic Pathway

A potential synthetic route to 7-Bromo-4-methylquinolin-2(1H)-one could involve the reaction
of 3-bromoaniline with ethyl acetoacetate to form an enamine intermediate, followed by thermal
cyclization.
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Proposed Synthesis of 7-Bromo-4-methylquinolin-2(1H)-one
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Figure 1: Proposed synthetic pathway for 7-Bromo-4-methylquinolin-2(1H)-one.
General Experimental Protocol (Based on Conrad-

Limpach Synthesis)

This protocol is a general guideline and would require optimization for the specific synthesis of
7-Bromo-4-methylquinolin-2(1H)-one.

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)crotonate (Enamine Intermediate)

+ Materials: 3-Bromoaniline, ethyl acetoacetate, catalytic amount of a weak acid (e.g., acetic
acid), and a suitable solvent (e.g., toluene).
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e Procedure:

o To a round-bottom flask equipped with a Dean-Stark apparatus, add equimolar amounts of
3-bromoaniline and ethyl acetoacetate in toluene.

o Add a catalytic amount of acetic acid.
o Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

o Once the reaction is complete (as indicated by the disappearance of starting materials),
allow the mixture to cool to room temperature.

o Remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Purification can be achieved by recrystallization or column chromatography.

Step 2: Thermal Cyclization to 7-Bromo-4-methylquinolin-2(1H)-one

» Materials: Crude ethyl 3-(3-bromophenylamino)crotonate, high-boiling point solvent (e.g.,
diphenyl ether or Dowtherm A).

e Procedure:

o

In a suitable reaction vessel, heat the high-boiling point solvent to approximately 250 °C.
o Slowly add the crude enamine intermediate to the hot solvent.
o Maintain the temperature and monitor the reaction by TLC.

o Upon completion, allow the reaction mixture to cool. The product may precipitate upon
cooling.

o The crude product can be collected by filtration and purified by recrystallization from a
suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Data

While specific experimental spectra for 7-Bromo-4-methylquinolin-2(1H)-one are not readily
available in public databases, the expected spectral characteristics can be inferred from the
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analysis of structurally similar compounds. Researchers should perform their own spectral
analysis for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on the quinolinone ring, a singlet for the methyl group, and a singlet for the
proton at the 3-position. The chemical shifts and coupling constants of the aromatic protons
will be influenced by the bromo and methyl substituents.

e 13C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the
carbons of the quinolinone ring system, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the
lactam, the C=0 stretching of the carbonyl group, and C-H and C=C stretching vibrations of the
aromatic ring.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M*) and an M+2 peak of similar
intensity, which is characteristic of a compound containing one bromine atom. Fragmentation
patterns would likely involve the loss of CO and other small fragments.

Biological Activity and Potential Applications

Specific biological activity data for 7-Bromo-4-methylquinolin-2(1H)-one is not extensively
reported. However, the quinolinone scaffold is a well-known pharmacophore present in
numerous compounds with a wide range of biological activities.

e Anticancer Potential: Many quinoline and quinolinone derivatives have demonstrated
significant cytotoxic activity against various cancer cell lines.[2] The mechanism of action
often involves the inhibition of key enzymes in cancer cell proliferation and survival.

» Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents.
While the specific activity of this compound is unknown, related bromo-substituted
quinolinone derivatives have shown antifungal activity.[3]
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 Antiviral Activity: A structurally related compound, 3,3'-Methylenebis(7-bromo-4-
hydroxyquinolin-2(1H)-one), has been predicted through in silico studies to inhibit the SARS-
CoV-2 3C-like protease, suggesting potential antiviral applications for this class of
compounds.[4]

Workflow for Biological Evaluation

For researchers interested in exploring the biological potential of 7-Bromo-4-methylquinolin-
2(1H)-one, a general workflow for initial screening is proposed below.

Biological Activity Screening Workflow
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Figure 2: General workflow for the biological evaluation of 7-Bromo-4-methylquinolin-2(1H)-
one.

Conclusion
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7-Bromo-4-methylquinolin-2(1H)-one is a substituted quinolinone with potential for further
investigation in the fields of medicinal chemistry and drug discovery. While specific
experimental data on its properties and synthesis are limited, this guide provides a foundational
understanding based on available information and knowledge of related compounds. Further
research is warranted to fully elucidate its physicochemical characteristics, optimize its
synthesis, and explore its biological activity profile. The protocols and workflows outlined herein
offer a starting point for researchers to unlock the potential of this and similar heterocyclic
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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